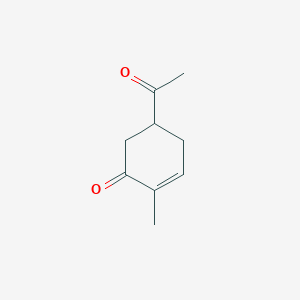

5-Acetyl-2-methylcyclohex-2-en-1-one

Description

5-Acetyl-2-methylcyclohex-2-en-1-one is a bicyclic enone derivative characterized by a cyclohexenone backbone substituted with a methyl group at position 2 and an acetyl group at position 3. Its structure (Figure 1) confers unique reactivity, particularly in stereoselective synthesis. A notable application is its role as a key intermediate in the synthesis of epothilone D analogs, where its (5R)-configured form enables regio- and stereoselective Wittig reactions with ylides to construct complex fragments like C10-C21 of epothilone D . The acetyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic additions critical for forming carbon-carbon bonds in natural product synthesis.

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

5-acetyl-2-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C9H12O2/c1-6-3-4-8(7(2)10)5-9(6)11/h3,8H,4-5H2,1-2H3 |

InChI Key |

HIFCQOWCDQXRJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(CC1=O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Acetyl-2-methyl-2-cyclohexen-1-one can be synthesized through several methods. One common approach involves the α,β-dehydrogenation of β-dicarbonyl compounds by selenoxide elimination. The process begins with the formation of 2-acetyl-2-phenylselenocyclohexanone, which is then oxidized using hydrogen peroxide to yield 5-acetyl-2-methyl-2-cyclohexen-1-one .

Industrial Production Methods

Industrial production of 5-acetyl-2-methyl-2-cyclohexen-1-one typically involves catalytic oxidation of cyclohexene derivatives. This method is favored for its efficiency and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-methyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or saturated ketones.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like organocopper compounds or Grignard reagents are employed for nucleophilic additions

Major Products

Oxidation: Diketones or carboxylic acids.

Reduction: Alcohols or saturated ketones.

Substitution: Various substituted cyclohexenones or cyclohexanones.

Scientific Research Applications

5-Acetyl-2-methyl-2-cyclohexen-1-one has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecular frameworks.

Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of fragrances and other fine chemicals

Mechanism of Action

The mechanism of action of 5-acetyl-2-methyl-2-cyclohexen-1-one involves its reactivity as an enone. The compound can undergo Michael addition with nucleophiles, facilitating the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and its potential biological activities .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The acetyl group in this compound increases electrophilicity at the α-carbon, enhancing its reactivity in nucleophilic additions compared to the less electron-withdrawing methyl group in (5S)-5-methylcyclohex-2-en-1-one .

- Aromatic Substituents: 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one exhibits extended conjugation from aromatic rings, which may stabilize the enone system and influence crystallographic packing .

Physicochemical Properties

- Solubility : The acetyl group in this compound improves solubility in polar aprotic solvents (e.g., 1,4-dioxane) compared to the hydrophobic isopropyl-substituted analog .

- Volatility : (5S)-5-methylcyclohex-2-en-1-one’s lower molecular weight (110.15 g/mol) results in higher volatility, making it suitable for gas-phase reactions, unlike the bulkier derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.